molecular formula C19H23ClN4O3S B2923720 N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923174-74-7

N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2923720
CAS No.: 923174-74-7
M. Wt: 422.93
InChI Key: YICBZXRGRMHWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research applications. This molecule features a complex structure integrating an imidazole core, a 4-chlorophenyl group, a cyclopentylcarbamoyl moiety, and a sulfanylacetamide chain, making it a valuable intermediate for probing structure-activity relationships. Its design suggests potential for application in medicinal chemistry, particularly as a key scaffold in the development of enzyme inhibitors or receptor modulators. The presence of the sulfanyl ether and hydroxymethyl groups offers reactive sites for further chemical modification, facilitating the creation of derivative libraries for high-throughput screening. This product is intended for use in laboratory research settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-13-5-7-15(8-6-13)23-18(27)12-28-19-21-9-16(11-25)24(19)10-17(26)22-14-3-1-2-4-14/h5-9,14,25H,1-4,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICBZXRGRMHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted chlorophenyl derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • Key Differences : Lacks the cyclopentylcarbamoyl-methyl and hydroxymethyl substituents.
  • Properties : Simpler structure (C₁₇H₁₃Cl₂N₃OS) with lower molecular weight (382.9 g/mol vs. ~430 g/mol for the target compound). The absence of polar groups reduces solubility in aqueous media .
  • Bioactivity : Similar imidazole-acetamide analogs exhibit antifungal and antimicrobial activity, but the hydroxymethyl and carbamoyl groups in the target compound may enhance binding to eukaryotic targets .

N-(4-Chlorophenyl)-2-({1-[(Ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

  • Key Differences : Replaces cyclopentyl with ethylcarbamoyl , reducing steric hindrance.
  • Molecular Weight : 382.9 g/mol (C₁₆H₁₉ClN₄O₃S) .
  • Impact : The ethyl group may lower metabolic stability compared to the cyclopentyl variant, as alkyl chains are more prone to oxidative degradation.

Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)

  • Key Differences: Contains a sulfonamide instead of a sulfanyl-acetamide linkage and a cyano group at position 2.
  • Applications : Commercial fungicide targeting mitochondrial complex III. The target compound’s hydroxymethyl group could offer a broader spectrum of activity .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences : Pyrazolone core instead of imidazole; lacks sulfanyl bridges.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₂₂ClN₃O₃S ~430 Cyclopentylcarbamoyl-methyl, hydroxymethyl High hydrophilicity, steric bulk
Analog () C₁₇H₁₃Cl₂N₃OS 382.9 Dual 4-chlorophenyl Lower solubility, antifungal activity
Ethylcarbamoyl Analog () C₁₆H₁₉ClN₄O₃S 382.9 Ethylcarbamoyl Reduced metabolic stability
Cyazofamid () C₁₃H₁₃ClN₄O₂S 324.8 Sulfonamide, cyano Mitochondrial inhibition

Research Findings and Trends

  • Synthetic Routes : The target compound’s cyclopentylcarbamoyl group requires multi-step functionalization, contrasting with simpler alkyl analogs synthesized via one-pot cycloadditions () .
  • Bioactivity Gaps : While imidazole-acetamides are well-studied for antimicrobial effects (), the hydroxymethyl group in the target compound may confer unique pharmacokinetics, such as enhanced blood-brain barrier penetration .

Biological Activity

N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H15ClN4OSC_{12}H_{15}ClN_{4}OS and features a complex structure that includes a chlorophenyl group, an imidazole moiety, and a sulfanyl linkage. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act on multiple pathways:

  • Inhibition of β-Catenin : Studies have shown that related compounds inhibit Wnt-dependent transcription, which is critical in cancer progression. Specifically, the inhibition of β-catenin signaling has been linked to reduced proliferation in colorectal cancer cell lines such as SW480 and HCT116 .
  • Antineoplastic Activity : The compound has demonstrated significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds showed IC50 values as low as 0.12 μM against HCT116 cells .
  • Metabolic Stability : Research indicates that the compound exhibits favorable metabolic stability compared to standard chemotherapy agents, enhancing its potential as a therapeutic candidate .

Biological Activity Data

The following table summarizes key biological activity data for this compound and related compounds:

Biological Activity IC50 (μM) Cell Line Reference
Inhibition of SW480 cell proliferation2SW480
Inhibition of HCT116 cell proliferation0.12HCT116
Metabolic stabilityHigher than 5-FUN/A

Case Studies

Several studies have investigated the efficacy of this compound in vivo:

  • Xenograft Models : In BALB/C nu/nu mice xenografted with HCT116 cells, treatment with the compound resulted in significant tumor growth inhibition and reduced expression of Ki67, a marker for cell proliferation .
  • Gene Expression Analysis : The compound's effect on cancer-related gene expression has been documented, suggesting a multifaceted mechanism of action that could involve modulation of several pathways implicated in tumorigenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.